![molecular formula C14H11FN2O4S B2962570 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene CAS No. 1025574-63-3](/img/structure/B2962570.png)
2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene
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Description
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand serves as a precursor for metal complexes .
Molecular Structure Analysis
The molecular formula of the Schiff base is C₁₃H₉ClFNO . It forms metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes exhibit a six-coordinated octahedral geometry, with the Schiff base ligand coordinating through its oxygen and nitrogen donor atoms .
Chemical Reactions Analysis
The Schiff base and its metal complexes can participate in various chemical reactions. These include ligand exchange, redox reactions, and coordination with other ligands. Their biological activity is of particular interest, as they may serve as potential therapeutic agents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity
A fluorinated dienophile closely related to 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene has been prepared and demonstrated to react with various dienes to produce fluorinated [4+2] cycloadducts. This compound, 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene, showcases the reactivity of fluorinated dienophiles in cycloaddition reactions, indicating its potential for creating complex fluorinated structures useful in material science and organic synthesis (Crowley, Percy, & Stansfield, 1996).
Fluorescent Sensors
The creation of fluorescent sensors is another significant application. A related compound, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), has been designed to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound's ability to act as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors, showcases the potential of similar fluorinated compounds for use in sensing technologies (Yang et al., 2013).
Phosphorylating Agents
The development of phosphorylating agents also benefits from the structural features of 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene and its derivatives. Bis[2‐(methylsulfonyl)ethyl] phosphochloridate, for instance, represents a class of compounds where the sulfonyl group acts as a base-labile protecting group for hydroxyl functions in phosphoric acid monoesters. Such compounds offer new avenues for the synthesis of phosphorylated products, crucial in various biochemical and pharmaceutical applications (Beld et al., 1984).
Molecular Electronics
In the field of molecular electronics, derivatives of 2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene have shown promise. A molecule with a similar functional group arrangement exhibited negative differential resistance and a significant on-off peak-to-valley ratio, indicating its potential use in the development of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
properties
IUPAC Name |
N-[(Z)-2-(benzenesulfonyl)-2-nitroethenyl]-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULAYEIDALKEFZ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Fluorophenyl)amino)-1-nitro-1-(phenylsulfonyl)ethene |
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